molecular formula C18H20N2O5S B2502325 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol CAS No. 900134-15-8

2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Cat. No. B2502325
CAS RN: 900134-15-8
M. Wt: 376.43
InChI Key: UFTPANPSHHWNDV-UHFFFAOYSA-N
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Description

2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is part of a class of compounds studied for their pharmacological properties. For instance, derivatives like 2-methylthio/2-methanesulfonyl/2-methoxy-5H-[1]benzopyrano[4,3-d]pyrimidines have been synthesized and screened for antiplatelet and antinociceptive activities. The 2-methoxy derivatives, in particular, showed significant analgesic effects, comparable to indomethacin, highlighting the potential of these compounds in pain management and anti-inflammatory therapies (Bruno et al., 2004).

Molecular Docking and Quantum Chemical Calculations

The compound's structure has been investigated through molecular docking and quantum chemical calculations to understand its molecular properties better. Studies involving similar structures, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, utilized Density Functional Theory (DFT) to optimize molecular geometry and assess intramolecular charge transfer, providing insights into the compound's electronic properties and potential biological activity (Viji et al., 2020).

Addition-Rearrangement Reactions

Research has also explored addition-rearrangement reactions involving similar compounds, offering pathways to synthesize functionalized 2-piperidones. Such chemical transformations expand the utility of these compounds in synthesizing novel pharmaceuticals with potential therapeutic applications (Jao et al., 1996).

Antimicrobial Properties

A novel series of pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl groups, have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown promising activity, exceeding that of reference drugs, indicating the potential of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

properties

IUPAC Name

2-methoxy-5-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-14-7-4-12(5-8-14)15-11-16(20(19-15)26(3,22)23)13-6-9-18(25-2)17(21)10-13/h4-10,16,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTPANPSHHWNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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